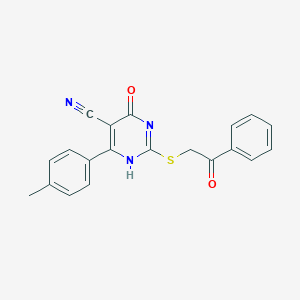![molecular formula C18H13FN6O B292197 (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292197.png)
(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one, also known as FPHP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazolopyrimidines and has been studied extensively for its biological properties.
作用机制
The exact mechanism of action of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in the regulation of inflammation, tumor growth, and tissue remodeling. By inhibiting their activity, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one may prevent the progression of these diseases.
Biochemical and Physiological Effects:
(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit a number of biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. In addition, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one for lab experiments is its high potency and selectivity. It has been shown to exhibit significant biological effects at low concentrations, making it a valuable tool for studying various disease pathways. However, one limitation of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. In addition, the mechanism of action of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one needs to be further elucidated to better understand its biological effects. Finally, the development of more potent and selective analogs of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound with potential therapeutic applications in various diseases. Its biological effects have been extensively studied in preclinical models, and it has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is needed to determine its efficacy and safety in clinical trials and to better understand its mechanism of action.
合成方法
The synthesis of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and phenyl isocyanate to yield the final product, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. The reaction scheme is shown below:
科学研究应用
(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. In addition, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been found to inhibit the activity of certain enzymes involved in cancer progression and inflammation.
属性
分子式 |
C18H13FN6O |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13FN6O/c19-12-8-4-5-9-13(12)22-23-16-17(20)24-25-15(26)10-14(21-18(16)25)11-6-2-1-3-7-11/h1-10,22H,(H2,20,24)/b23-16+ |
InChI 键 |
GUJWKXXKSLAEAB-XQNSMLJCSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4F)/C(=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=N3)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)
![Ethyl 15-(4-chlorophenyl)-11-thiophen-2-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292115.png)
![Ethyl 7-anilino-1-(2-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292116.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)
![2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B292120.png)
![2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292121.png)
![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292124.png)
![1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292125.png)
![1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one](/img/structure/B292127.png)
![2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292129.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)

![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)